
PF-06939999 dose-limiting toxicities in clinical
trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-06939999

Cat. No.: B10827821 Get Quote

PF-06939999 Technical Support Center
This technical support guide provides researchers, scientists, and drug development

professionals with detailed information regarding the dose-limiting toxicities (DLTs) and safety

profile of PF-06939999, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5),

as observed in clinical trials.

Frequently Asked Questions (FAQs) and
Troubleshooting
Q1: What were the primary dose-limiting toxicities (DLTs) reported for PF-06939999 in its

Phase 1 clinical trial?

A1: In the Phase 1 dose-escalation trial (NCT03854227), four DLTs were reported among 24

evaluable patients.[1][2][3][4] The specific DLTs were hematological in nature and included

thrombocytopenia, anemia, and neutropenia.[1][2][5] All observed cytopenias were reported to

be dose-dependent and reversible with dose modification.[4]

Q2: At what specific dose levels were the dose-limiting toxicities observed?

A2: The DLTs were observed at the higher dose levels evaluated in the study.[2][3][4]
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Thrombocytopenia (n=2): Observed at the 6 mg twice-daily (b.i.d.) dose. One case was

Grade 4 and the other was Grade 3.[3][4]

Anemia (n=1): A Grade 3 event observed at the 8 mg once-daily (q.d.) dose.[3][4]

Neutropenia (n=1): A Grade 3 event observed at the 6 mg once-daily (q.d.) dose.[3][4]

Q3: Aside from DLTs, what were the most common treatment-related adverse events (TRAEs)?

A3: Across all dose levels, the most frequently reported any-grade TRAEs (affecting ≥20% of

patients) were anemia (43%), thrombocytopenia (32%), dysgeusia (29%), fatigue (29%), and

nausea (29%).[4][5] The most common Grade ≥3 TRAEs included anemia (28%),

thrombocytopenia or decreased platelet count (22%), fatigue (6%), and neutropenia (4%).[2][6]

Q4: How should researchers monitor for potential toxicities when working with PF-06939999 in

a pre-clinical or clinical setting?

A4: Given the observed DLTs, rigorous monitoring for hematological toxicity is critical. Regular

complete blood counts (CBCs) should be performed to track levels of platelets, hemoglobin,

and neutrophils. A workflow for monitoring and managing potential hematological adverse

events is recommended, starting with baseline measurements and continuing with frequent on-

treatment assessments, especially following dose escalations.

Q5: What was the Recommended Phase 2 Dose (RP2D) and was a Maximum Tolerated Dose

(MTD) established?

A5: The RP2D was identified as 6 mg administered once daily (q.d.).[1][5] A maximum tolerated

dose (MTD) was not determined in the Phase 1 study.[1][2][6]

Q6: What is the mechanism of action for PF-06939999?

A6: PF-06939999 is an orally available, selective small-molecule inhibitor of Protein Arginine

Methyltransferase 5 (PRMT5).[7] PRMT5 is an enzyme that methylates various protein

substrates involved in processes dysregulated in cancer, such as pre-messenger RNA (mRNA)

splicing and cell proliferation.[7] By inhibiting PRMT5, PF-06939999 decreases the levels of

symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, which can lead to

growth arrest and cell death in susceptible tumor cells.[7][8]
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Summary of Dose-Limiting Toxicities
The quantitative data on DLTs from the Phase 1 dose-escalation study (NCT03854227) are

summarized below.

Dose-Limiting
Toxicity

Grade (NCI-
CTCAE v5.0)

PF-06939999
Dose

Number of
Patients

Total DLT-
Evaluable
Patients

Thrombocytopeni

a
4 6 mg b.i.d. 1 24

Thrombocytopeni

a
3 6 mg b.i.d. 1 24

Anemia 3 8 mg q.d. 1 24

Neutropenia 3 6 mg q.d. 1 24

Data sourced from clinical trial NCT03854227 results.[2][3][4]

Experimental Protocols
The safety and toxicity data for PF-06939999 were generated from a Phase 1, first-in-human,

dose-escalation, and dose-expansion trial.[2][7]

Study Design: The trial (NCT03854227) consisted of two parts: Part 1 (dose escalation) and

Part 2 (dose expansion).[2][7] The primary objectives of Part 1 were to evaluate the safety and

tolerability of PF-06939999, identify DLTs, and determine the MTD and/or RP2D.[2] A Bayesian

Logistic Regression Model was used to guide decisions on dose escalation.[4] The study was

administered in 28-day cycles.[2][7]

Patient Population: The study enrolled patients with selected advanced or metastatic solid

tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell

carcinoma (HNSCC), urothelial cancer, and others known to have a potential for frequent

splicing factor mutations.[4][5]
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Dosing and Administration: PF-06939999 was administered orally as a monotherapy, either

once daily (q.d.) or twice daily (b.i.d.).[2][7] The dose-escalation part evaluated a range from

0.5 mg to 12 mg daily.[4][5]

Safety and Toxicity Assessment: Adverse events were graded according to the National Cancer

Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3] DLTs

were assessed during the first cycle of treatment. Pharmacodynamic activity was evaluated by

measuring changes in plasma levels of symmetric dimethylarginine (SDMA).[2][4]
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Phase 1 Dose Escalation (NCT03854227)
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Caption: Logical workflow for DLT identification in the PF-06939999 Phase 1 trial.
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PF-06939999 Mechanism of Action
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Caption: Simplified signaling pathway showing the mechanism of action of PF-06939999.

Need Custom Synthesis?
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To cite this document: BenchChem. [PF-06939999 dose-limiting toxicities in clinical trials].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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